(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
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Overview
Description
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features two benzyl groups substituted with methoxy groups at the 2,4- and 4- positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol and 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxy groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity.
Comparison with Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 4-Methoxybenzyl alcohol
- 2,4-Dimethoxybenzaldehyde
- 4-Methoxybenzaldehyde
Comparison: (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both 2,4-dimethoxy and 4-methoxy substituents on the benzyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-7-4-13(5-8-15)11-18-12-14-6-9-16(20-2)10-17(14)21-3/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYPSWIIGXKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179733 |
Source
|
Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-61-2 |
Source
|
Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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